molecular formula C15H11ClN4O B2652301 (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide CAS No. 2035035-99-3

(2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide

Cat. No.: B2652301
CAS No.: 2035035-99-3
M. Wt: 298.73
InChI Key: BBFPBBBDGYCBIF-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[1,5-a]pyrimidine Research

The pyrazolo[1,5-a]pyrimidine (PP) scaffold first gained prominence in the mid-20th century as chemists explored fused heterocyclic systems for drug discovery. Early synthetic routes relied on cyclocondensation reactions between 1,3-biselectrophilic compounds (e.g., β-diketones, ketoesters) and 3-aminopyrazoles, enabling the construction of the bicyclic core. A pivotal advancement came in 2015 with the first comprehensive review highlighting PP’s dual role in medicinal chemistry and materials science, which catalyzed renewed interest in its functionalization. Subsequent breakthroughs, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, expanded access to diverse derivatives, including those with substitutions at positions 2, 5, 6, and 7. By 2021, over 30 novel PP-based PI3Kδ inhibitors had been reported, underscoring the scaffold’s adaptability in targeting kinase-driven pathologies.

Significance as a Privileged Heterocyclic System in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines are classified as privileged scaffolds due to their capacity to interact with multiple biological targets through strategic substitutions. The rigid, planar structure facilitates π-π stacking and hydrogen bonding with enzymatic active sites, while the nitrogen-rich framework mimics purine bases, enabling interference with nucleotide-binding proteins. Clinically, PP derivatives have yielded FDA-approved drugs such as zaleplon (sedative) and ocinaplon (anxiolytic), validating their therapeutic utility. Recent studies highlight their efficacy against PI3Kδ (IC₅₀ values as low as 475 nM), cyclin-dependent kinases (CDKs), and bacterial pathogens, demonstrating broad applicability. The scaffold’s synthetic flexibility allows for fine-tuning of pharmacokinetic properties, making it a cornerstone in rational drug design.

Structural Relationship of Target Compound Within the Pyrazolo[1,5-a]pyrimidine Family

The target compound, (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide, exemplifies strategic modifications at position 6 of the PP core. Unlike earlier derivatives bearing indole or benzimidazole groups at position 5, this molecule features an enamide-linked 4-chlorophenyl moiety at position 6. The (2E)-configured enamide introduces conformational rigidity, which may enhance target binding by reducing entropy penalties. The 4-chlorophenyl group contributes lipophilicity, potentially improving membrane permeability, while the amide linkage offers hydrogen-bonding sites for interactions with residues in kinase ATP-binding pockets. Comparative SAR studies suggest that such substitutions balance potency and selectivity, as seen in PI3Kδ inhibitors where analogous amide derivatives exhibit improved isoform specificity.

Rationale for Investigating Amide-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives

Amide substitutions are a hallmark of bioactive PP derivatives due to their dual role in stabilizing molecular conformation and mediating target interactions. The enamide group in this compound likely enhances metabolic stability compared to ester or ketone analogs, as amides resist hydrolysis by esterases. Additionally, the 4-chlorophenyl moiety may engage in hydrophobic interactions with allosteric pockets in kinases or inflammatory mediators, as observed in B-Raf and TRKA inhibitors. Recent docking studies of PP-based PI3Kδ inhibitors reveal that amide substituents at position 6 form critical hydrogen bonds with Glu826 and Val828, residues essential for ATP-competitive inhibition. This strategic positioning aligns with broader trends in kinase drug design, where amide-linked aromatic systems improve both affinity and selectivity.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-12-4-1-11(2-5-12)3-6-15(21)19-13-9-17-14-7-8-18-20(14)10-13/h1-10H,(H,19,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFPBBBDGYCBIF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Formation of the prop-2-enamide linkage: This step involves the reaction of the intermediate compounds with acrylamide derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine framework exhibit significant anticancer activity. In particular, (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide has been evaluated for its ability to inhibit cancer cell proliferation.

  • Case Study : A study published in Molecules demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its effectiveness against bacterial strains has been documented.

  • Case Study : A study revealed that similar pyrazolo derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Positive Allosteric Modulation

Recent research highlights the role of this compound as a positive allosteric modulator in certain receptor systems.

  • Case Study : In a pharmacological study, this compound was shown to enhance the activity of specific receptors involved in neurotransmission. This property suggests potential applications in treating neurological disorders such as anxiety and depression .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
AntimicrobialBroad-spectrum antibacterial activity
Positive Allosteric ModulatorEnhanced neurotransmitter receptor activity

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidine Derivatives with Aryl Substituents

N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b)
  • Structure : Lacks the enamide group but retains the 4-chlorophenyl substituent.
  • Activity: Exhibits the highest AChE inhibition (16.00 ± 0.04%) among tested derivatives, with an IC50 of 3.15 ± 0.01 mg mL⁻¹ . Non-cytotoxic and non-carcinogenic based on computational predictions .
  • However, the target compound’s enamide could enhance solubility or interactions with polar residues in the enzyme’s active site.
N-Phenyl-pyrazolo[1,5-a]pyrimidine (12a)
  • Structure : Phenyl group instead of 4-chlorophenyl.
  • Activity: Lower AChE inhibition (14.92 ± 0.02%) and higher IC50 (3.34 ± 0.01 mg mL⁻¹) compared to 12b . Predicted to be carcinogenic despite non-cytotoxicity .
  • Comparison : The 4-chloro substitution in 12b and the target compound likely enhances electron-withdrawing effects and target affinity compared to 12a’s unsubstituted phenyl group.

Fluorophenyl and Pyridinylmethyl Derivatives (Compounds 22–44)**

  • Structure : 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .
  • Comparison : The pyridinylmethyl substituent in these compounds may improve water solubility compared to the target compound’s enamide. However, fluorine’s electronegativity could alter binding interactions relative to chlorine.

Quinolinyl and Morpholine Derivatives (DMH3, DMH4)**

  • Structure: DMH3: Quinolin-4-yl and morpholine groups . DMH4: Phenyl and morpholine ethyl groups .
  • Activity : DMH3 shows >98% inhibition at 214 nM, targeting skeletal development pathways.

Biological Activity

The compound (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention due to their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Synthesis and Structure

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents, including the 4-chlorophenyl group. This modification is crucial as it influences the compound's biological activity and selectivity towards specific molecular targets.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through selective inhibition of kinases involved in cancer progression. Notably, compounds in this category have been shown to inhibit Pim-1 and Flt-3 kinases, which are implicated in various malignancies.

Case Study: Inhibition of Pim-1 Kinase
A study highlighted the efficacy of a related pyrazolo[1,5-a]pyrimidine compound (11b) in inhibiting Pim-1 kinase with over 98% inhibition at 1 μM concentration. The selectivity score for this compound was calculated as S(50)=0.14S(50)=0.14, indicating a high degree of specificity against a panel of 119 oncogenic kinases .

CompoundTarget KinaseInhibition (%) at 1 μMSelectivity Score
11bPim-1>980.14
TRKC96
Flt-3>95

The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical signaling pathways. For instance, it has been shown to suppress the phosphorylation of BAD protein, a known regulator of apoptosis . This suggests that compounds with similar structures may also induce apoptosis in cancer cells through similar pathways.

Additional Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been evaluated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown potential antibacterial effects.
  • Enzyme Inhibition : Compounds have been tested for their ability to inhibit enzymes such as acetylcholinesterase and urease .

Research Findings and Future Directions

Recent studies have expanded the understanding of pyrazolo[1,5-a]pyrimidines' biological activities. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated promising anticancer activity against glioblastoma cell lines while showing reduced toxicity towards non-cancerous cells . This highlights the potential for developing targeted therapies with improved safety profiles.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide and its analogs?

Methodological Answer: The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with chlorophenyl-substituted acrylamide derivatives. Key steps include:

  • Reagent selection : Use α-chloroacetamides or arylazo intermediates to functionalize the pyrimidine core (e.g., describes refluxing with pyridine for 5–6 hours to form pyrazolo[1,5-a]pyrimidine derivatives) .
  • Purification : Employ column chromatography or recrystallization from ethanol/dioxane to isolate products with >95% purity .
  • Validation : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry (e.g., molecular ion peaks matching calculated values) .

Q. How is the structural integrity of synthesized derivatives confirmed?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : Assign aromatic protons (δ 6.5–8.5 ppm for pyrazolo[1,5-a]pyrimidine) and confirm stereochemistry (e.g., E-configuration via 1H^1H-NMR coupling constants for the enamide group) .
  • Mass spectrometry : Verify molecular ions (e.g., m/z = 424.3 [M+H] for analogs in ) .
  • Elemental analysis : Ensure C/H/N content aligns with theoretical values (±0.4% deviation) .

Q. What in vitro assays are used to screen for biological activity?

Methodological Answer:

  • Antiproliferative assays : Use SRB or MTT assays on cancer cell lines (e.g., HEPG2-1 liver carcinoma) with IC50_{50} determination (e.g., pyrazolo[1,5-a]pyrimidine derivatives showed IC50_{50} = 2.70–4.90 µM) .
  • Kinase inhibition : Measure DDR1 inhibition via enzymatic assays (IC50_{50} values <10 nM for selective inhibitors like 7rh in ) .

Q. How are solubility and stability optimized for initial biological testing?

Methodological Answer:

  • Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as niosomes (e.g., Vitamin E TPGS-augmented carriers in ) .
  • Stability : Perform pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions) .

Q. What computational tools predict binding affinity to target receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with DDR1 or 5-HT6_6 receptors (e.g., highlights intramolecular hydrogen bonds enhancing selectivity) .
  • ADME prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Solvent/temperature optimization : Replace pyridine with milder bases (e.g., K2 _2CO3_3) at controlled temperatures (60–80°C) to reduce side reactions .
  • Catalyst screening : Test Pd/Cu catalysts for Sonogashira coupling (e.g., ethynylbenzamide derivatives in ) .

Q. How is selectivity for DDR1 over DDR2 and other kinases validated?

Methodological Answer:

  • Kinase profiling : Use panels (e.g., 455 kinases tested for 7rh in ) with ATP-competitive assays .
  • Kd_d measurements : Surface plasmon resonance (SPR) quantifies binding affinity (e.g., 7rh Kd_d = 0.6 nM for DDR1 vs. >100 nM for DDR2) .

Q. What strategies improve oral bioavailability in preclinical models?

Methodological Answer:

  • Structural modifications : Introduce ionizable groups (e.g., morpholine in DMH4, ) to enhance solubility .
  • Formulation : Develop nano-carriers (e.g., niosomes in ) or prodrugs to increase absorption .
  • PK studies : Measure AUC and Cmax_\text{max} in rodent models (e.g., 7rh oral bioavailability = 67.4%) .

Q. How are structure-activity relationships (SAR) analyzed for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Substituent scanning : Vary groups at positions 5, 6, and 7 (e.g., 5,7-dimethyl substitution in COX-2 inhibitors, ) .
  • Conformational analysis : Restrict flexibility via intramolecular H-bonds (e.g., 3-sulfo and 2-methylamino groups in 5-HT6_6 antagonists, ) .

Q. How are synergistic effects with other therapeutics evaluated?

Methodological Answer:

  • Combination index (CI) : Use CalcuSyn software (e.g., 7rh + palbociclib CI <1 in MCF7 cells, ) .
  • Mechanistic studies : RNA-seq or phosphoproteomics to identify pathways enhanced by co-treatment (e.g., PI3K/AKT inhibition in PIK3CA-mutant cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.